molecular formula C9H8ClFO B8752863 1-(3-Chloro-4-fluorophenyl)propan-2-one

1-(3-Chloro-4-fluorophenyl)propan-2-one

Cat. No.: B8752863
M. Wt: 186.61 g/mol
InChI Key: POBCKMYLQOVXRM-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)propan-2-one is an aromatic ketone derivative featuring a propan-2-one (acetone) backbone substituted with a 3-chloro-4-fluorophenyl group at the carbonyl carbon. The chlorine and fluorine substituents on the aromatic ring enhance its electronic properties, influencing reactivity in nucleophilic or electrophilic substitutions.

Properties

Molecular Formula

C9H8ClFO

Molecular Weight

186.61 g/mol

IUPAC Name

1-(3-chloro-4-fluorophenyl)propan-2-one

InChI

InChI=1S/C9H8ClFO/c1-6(12)4-7-2-3-9(11)8(10)5-7/h2-3,5H,4H2,1H3

InChI Key

POBCKMYLQOVXRM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)F)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The following table highlights key structural analogs and their differences:

Compound Name Substituents on Phenyl Ring Core Structure Key Functional Groups References
1-(3-Chloro-4-fluorophenyl)propan-2-one 3-Cl, 4-F Propan-2-one Ketone, Halogens Target
1-(4-Chloro-3-fluorophenyl)propan-2-one 4-Cl, 3-F (positional isomer) Propan-2-one Ketone, Halogens
1-(3-Chloro-4-(trifluoromethyl)phenyl)propan-2-one 3-Cl, 4-CF₃ Propan-2-one Ketone, Cl, CF₃
1-(4-Acetyl-3-hydroxy-phenoxy)propan-2-one 4-Acetyl, 3-OH, phenoxy linkage Propan-2-one Ketone, Phenoxy, Hydroxyl
3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one 4-Cl (chalcone derivative) α,β-Unsaturated ketone Chalcone, Cl, Hydroxyl
Key Observations:
  • Trifluoromethyl Substitution : The trifluoromethyl group in 1-(3-Chloro-4-(trifluoromethyl)phenyl)propan-2-one increases electron-withdrawing effects, raising the boiling point (254.1±35.0°C) and density (1.304 g/cm³) compared to the fluorine-substituted analog.
  • Phenoxy and Hydroxyl Groups: Compounds like 1-(4-Acetyl-3-hydroxy-phenoxy)propan-2-one exhibit enhanced solubility due to hydrogen bonding, contrasting with the hydrophobic nature of halogenated analogs.

Physical and Chemical Properties

  • Boiling Points: The trifluoromethyl analog has a higher boiling point (254.1°C) than non-CF₃ derivatives, attributed to increased molecular weight and polarity.
  • Density : Halogenated compounds generally exhibit higher densities (e.g., 1.304 g/cm³ for the CF₃ analog ) due to greater atomic packing.
  • Solubility: Hydroxyl or phenoxy groups (e.g., in ) improve aqueous solubility, whereas halogenated derivatives are more lipophilic.

Crystallographic and Analytical Characterization

  • SHELX Software : Structural elucidation of analogs often relies on SHELX programs () for X-ray crystallography, ensuring accurate determination of molecular geometry and substituent orientation .
  • Spectroscopic Data : NMR and IR spectroscopy (e.g., ) are critical for confirming ketone functionality and substituent positions .

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